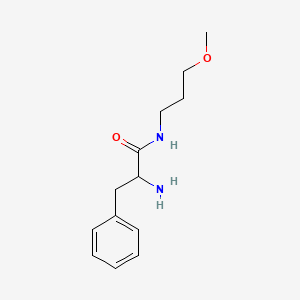
2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide
Descripción general
Descripción
2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide, also known as AMPP, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds and has numerous applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmaceutical Applications
A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed their potential as potent and selective Met kinase inhibitors, which are significant in cancer treatment. The analogues demonstrated significant tumor stasis in certain cancer models, highlighting their therapeutic potential (Schroeder et al., 2009).
Research into 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives showed a simple and efficient method for their synthesis, indicating potential pharmaceutical applications. These compounds were characterized for their potential use in medical treatments (Srivani et al., 2018).
A study on functionalized amino acid derivatives, including 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, showed potential as anticancer agents. Certain compounds exhibited promising cytotoxicity against specific cancer cell lines, suggesting their application in designing new anticancer drugs (Kumar et al., 2009).
Analytical and Detection Applications
- An innovative method for detecting pathogenic bacteria was proposed using exogenous volatile organic compounds (VOCs). This method involved the enzymatic hydrolysis of 3-amino-N-phenylpropanamide, resulting in color development for visual detection. This approach is significant for rapid and low-cost bacterial detection (Tait et al., 2015).
Chemical Reactivity and Polymer Research
- A study utilizing controlled radical polymerization methods, such as RAFT, polymerized N-(3-Methoxypropyl) acrylamide to yield polymers with sharp lower critical solution temperature (LCST) transitions. This research is crucial for developing materials with thermoresponsive behavior, relevant in various scientific and industrial applications (Savelyeva et al., 2015).
Propiedades
IUPAC Name |
2-amino-N-(3-methoxypropyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-17-9-5-8-15-13(16)12(14)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRROCXFFOWRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



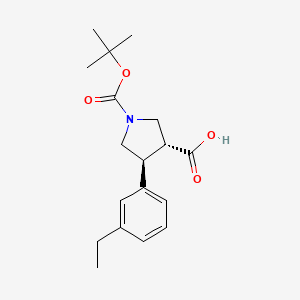
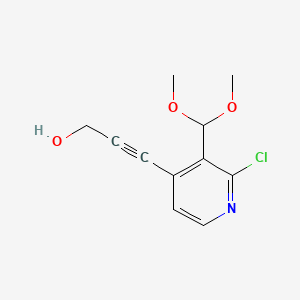
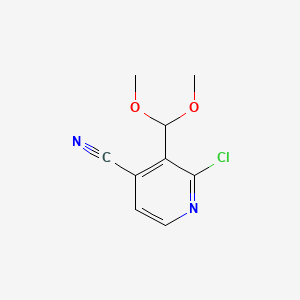
![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)
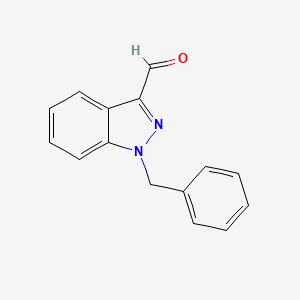
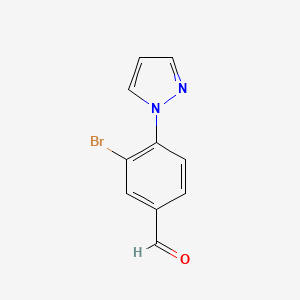
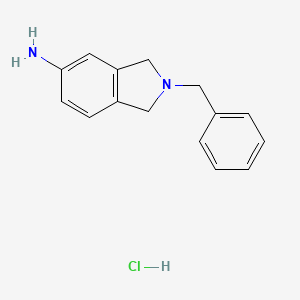
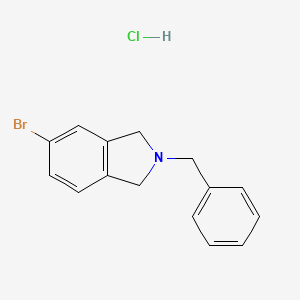

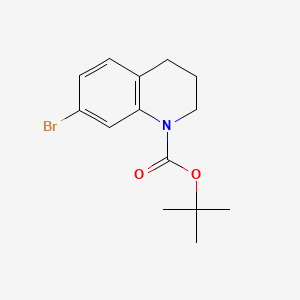

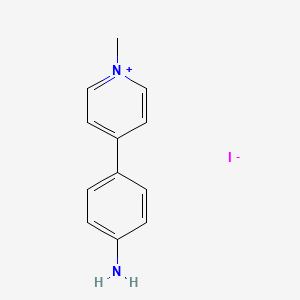

![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)